molecular formula C11H8BrNS B372769 2-Bromo-6-phenylsulfanylpyridine CAS No. 76700-38-4

2-Bromo-6-phenylsulfanylpyridine

Cat. No.: B372769
CAS No.: 76700-38-4
M. Wt: 266.16g/mol
InChI Key: GXCVCXCIVJREKE-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylsulfanylpyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a phenylsulfanyl (C₆H₅S-) substituent at the 6-position of the pyridine ring. The phenylsulfanyl group introduces steric bulk and moderate electron-withdrawing effects (via sulfur’s lone pairs), which may influence regioselectivity and stability in synthetic pathways compared to amine- or alkyl-substituted analogs .

Properties

CAS No.

76700-38-4

Molecular Formula

C11H8BrNS

Molecular Weight

266.16g/mol

IUPAC Name

2-bromo-6-phenylsulfanylpyridine

InChI

InChI=1S/C11H8BrNS/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H

InChI Key

GXCVCXCIVJREKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=NC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 2-Bromo-6-phenylsulfanylpyridine and related bromopyridine derivatives:

Compound Name Substituent at 6-Position Molecular Formula CAS Number Key Properties/Applications
This compound Phenylsulfanyl (C₆H₅S-) C₁₁H₈BrNS Not provided High lipophilicity; potential use in metal-catalyzed couplings
2-Bromo-6-(piperidin-1-yl)pyridine Piperidin-1-yl C₁₀H₁₃BrN₂ 24255-97-8 Enhanced basicity; used in pharmaceutical intermediates
2-Bromo-6-(4-methylpiperidin-1-yl)pyridine 4-Methylpiperidin-1-yl C₁₁H₁₅BrN₂ 1288991-76-3 Steric hindrance alters reaction kinetics in cross-couplings
2-(Azetidin-1-yl)-6-bromopyridine Azetidin-1-yl C₈H₉BrN₂ 856850-57-2 Smaller ring size increases ring strain but improves solubility
2-Bromo-6-(5-methylpyridin-2-yl)pyridine 5-Methylpyridin-2-yl C₁₁H₈BrN₂ 189195-36-6 Bipyridine structure enables chelation in coordination chemistry

Substituent Electronic and Steric Effects

  • Amine vs. Sulfur-Containing Groups: Amine substituents (e.g., piperidin-1-yl) are electron-donating and increase basicity, which can deactivate the pyridine ring toward electrophilic substitution.
  • Steric Considerations : The phenylsulfanyl group’s planar structure imposes less steric hindrance than bulky amines like 4-methylpiperidin-1-yl, which may slow down reaction rates in crowded catalytic systems .

Reactivity in Cross-Coupling Reactions

Bromopyridines are pivotal in Suzuki-Miyaura reactions. For example:

  • Amine-Substituted Analogs : 2-Bromo-6-(piperidin-1-yl)pyridine (CAS 24255-97-8) undergoes coupling with arylboronic acids to yield bipyridines, but the amine group may require protection to prevent side reactions .
  • Phenylsulfanyl-Substituted Compound : The sulfur atom’s polarizability could stabilize transition states in palladium-catalyzed reactions, enhancing yields compared to amine analogs. However, direct comparisons are absent in the evidence.

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